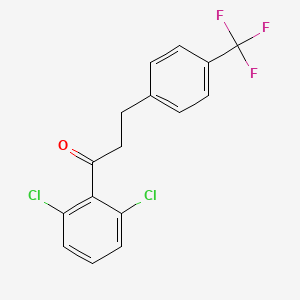

2',6'-DICHLORO-3-(4-TRIFLUOROMETHYLPHENYL)PROPIOPHENONE

Description

2',6'-Dichloro-3-(4-trifluoromethylphenyl)propiophenone is a halogenated aromatic ketone featuring a dichlorinated phenyl ring at the 2' and 6' positions and a 4-trifluoromethylphenyl substituent at the 3-position.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2F3O/c17-12-2-1-3-13(18)15(12)14(22)9-6-10-4-7-11(8-5-10)16(19,20)21/h1-5,7-8H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCJTAKXNQLLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644932 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-92-3 | |

| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2',6'-DICHLORO-3-(4-TRIFLUOROMETHYLPHENYL)PROPIOPHENONE typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2',6'-DICHLORO-3-(4-TRIFLUOROMETHYLPHENYL)PROPIOPHENONE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2',6'-DICHLORO-3-(4-TRIFLUOROMETHYLPHENYL)PROPIOPHENONE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2',6'-DICHLORO-3-(4-TRIFLUOROMETHYLPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2',6'-dichloro-3-(4-trifluoromethylphenyl)propiophenone with its analogs:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methyl (Me) or methoxy (MeO) groups.

- Molecular weight and polarity : The CF₃ and Cl substituents increase molecular weight and polarity compared to methyl or methoxy analogs, likely affecting solubility and bioavailability.

Biological Activity

2',6'-Dichloro-3-(4-trifluoromethylphenyl)propiophenone (commonly referred to as DCTP) is a synthetic compound that has garnered attention for its potential biological activities. Its structural characteristics, including the presence of dichloro and trifluoromethyl groups, suggest that it may exhibit unique interactions with biological systems. This article delves into the biological activity of DCTP, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of DCTP is . The compound features a propiophenone backbone with dichloro and trifluoromethyl substituents on the aromatic rings. This configuration is crucial for its biological activity.

Research indicates that DCTP may interact with various biological targets, including enzymes and receptors. Its mechanism of action is primarily linked to:

- Enzyme Inhibition : DCTP has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Data

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of DCTP against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial effects. -

Anticancer Effects

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that DCTP significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies suggested that this effect was mediated by the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP. -

Anti-inflammatory Properties

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with DCTP resulted in decreased levels of pro-inflammatory cytokines (TNF-α, IL-6). This suggests a potential role for DCTP in managing inflammatory diseases.

Research Findings

Further investigations into the pharmacokinetics and toxicity profiles of DCTP are necessary to fully understand its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are warranted to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.